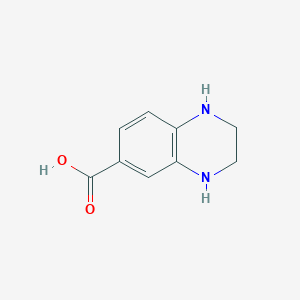

1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYNLYPENYYPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(N1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587626 | |

| Record name | 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787490-63-5 | |

| Record name | 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid

This guide provides a comprehensive technical overview of the fundamental basic properties of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies for its characterization.

Introduction and Molecular Structure

This compound is a derivative of quinoxaline, featuring a saturated pyrazine ring fused to a benzene ring, with a carboxylic acid substituent at the 6-position. The unique arrangement of a secondary amine, an aniline-like amine, and a carboxylic acid group within the same molecule imparts a complex acid-base character, making a thorough understanding of its basic properties crucial for its application in pharmaceutical sciences. The presence of both acidic and basic centers means the compound is amphoteric and its net charge and properties are highly dependent on pH.

Theoretical Acid-Base Properties: A Structural Analysis

The basicity of this compound is primarily attributed to the two nitrogen atoms in the tetrahydro-pyrazine ring. However, their basic strengths are not equivalent due to their distinct chemical environments.

-

N1 (Aniline-like Nitrogen): The nitrogen atom at the 1-position is directly attached to the benzene ring, making it an aniline-like secondary amine. The lone pair of electrons on this nitrogen can be delocalized into the aromatic system, which significantly reduces its basicity compared to a typical aliphatic amine.

-

N4 (Aliphatic-like Nitrogen): The nitrogen atom at the 4-position is part of a saturated heterocyclic ring and is not directly conjugated with the aromatic ring. Its lone pair of electrons is more localized, making it more available for protonation and thus more basic than the N1 nitrogen.

The carboxylic acid group (-COOH) at the 6-position is an acidic functional group. The presence of this group, along with the two basic nitrogens, results in a molecule that can exist in several ionization states depending on the pH of the solution.

Estimated pKa Values

| Functional Group Analogue | Corresponding Group in Target Molecule | Typical pKa (Conjugate Acid) | Reference |

| 4-Aminobenzoic acid (amino group) | N1 (Aniline-like) | ~4.85 | [2][3] |

| Piperazine (second protonation) | N4 (Aliphatic-like) | ~5.33 - 5.36 | [4][5] |

| 4-Aminobenzoic acid (carboxyl group) | 6-Carboxylic acid | ~2.38 | [2][3] |

| Piperazine (first protonation) | N4 (Aliphatic-like) | ~9.73 - 9.75 | [4][5] |

Based on these analogues, we can predict the following approximate pKa values for this compound:

-

pKa1 (~2.4): Corresponding to the deprotonation of the carboxylic acid group.

-

pKa2 (~4.9): Corresponding to the protonation of the aniline-like N1 nitrogen.

-

pKa3 (~9.7): Corresponding to the protonation of the more basic aliphatic-like N4 nitrogen.

It is important to note that these are estimations, and the actual pKa values may be influenced by the electronic effects of the fused ring system and the substituents. Experimental determination is necessary for precise values.

Experimental Determination of Basic Properties

Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and reliable method for determining the pKa values of ionizable compounds.[6]

Protocol:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but the effect on pKa should be noted. The final concentration should be in the range of 1-10 mM.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and continuously stir with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

-

Titration Procedure:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites.

-

Subsequently, titrate the acidified solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa values can be determined from the half-equivalence points of the titration curve, where the pH is equal to the pKa.[1][7][8] The equivalence points are identified as the points of maximum slope on the curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility Determination

The aqueous solubility of this compound is a critical parameter, particularly for its potential as a drug candidate. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9][10]

Protocol:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

-

Sample Processing:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve using standard solutions of the compound to accurately quantify the solubility.

-

Caption: Workflow for aqueous solubility determination.

Chemical Reactivity and Stability

The basicity of the nitrogen atoms in this compound influences its chemical reactivity.

-

N-Alkylation and N-Acylation: The more basic N4 nitrogen is expected to be more nucleophilic and thus more reactive towards electrophiles in reactions such as N-alkylation and N-acylation.

-

Salt Formation: The presence of both acidic and basic centers allows for the formation of salts with both acids and bases. This property is crucial for the formulation of the compound as a pharmaceutical.

-

Oxidation: The tetrahydroquinoxaline ring system can be susceptible to oxidation, potentially leading to the formation of the corresponding quinoxaline derivative. This should be considered during storage and handling.

Conclusion

This compound is a molecule with complex acid-base properties due to the presence of two distinct basic nitrogen centers and an acidic carboxylic acid group. A thorough understanding and experimental determination of its pKa values and aqueous solubility are essential for its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for the characterization of these fundamental properties, enabling informed decisions in drug discovery and formulation development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 8. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. who.int [who.int]

- 11. scribd.com [scribd.com]

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid Starting Materials

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the key starting materials, reaction mechanisms, and detailed experimental protocols. Emphasis is placed on the causality behind experimental choices, ensuring that the described methods are not only reproducible but also understood in their chemical context. This guide details two primary stages: the synthesis of the crucial intermediate, 3,4-diaminobenzoic acid, and its subsequent conversion to this compound through condensation and reduction steps.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline ring system is a prevalent structural motif in a wide array of biologically active compounds. Its unique conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. Notably, derivatives of this compound have been investigated as potent tubulin polymerization inhibitors, a critical mechanism in the development of novel anticancer agents[1]. The synthesis of this core structure is therefore a critical step in the exploration of new therapeutic agents.

This guide will focus on the most common and reliable synthetic pathways to this compound, with a particular emphasis on the practical aspects of the synthesis, including starting material selection, reaction optimization, and product purification.

Strategic Overview of the Synthesis

The synthesis of this compound can be logically divided into two main phases. The first phase involves the preparation of the key aromatic diamine precursor, 3,4-diaminobenzoic acid. The second phase encompasses the construction of the quinoxaline ring system and its subsequent reduction to the desired tetrahydro-derivative.

Figure 1: Overall synthetic strategy.

Phase 1: Synthesis of 3,4-Diaminobenzoic Acid

The most common and economically viable starting material for the synthesis of this compound is 3,4-diaminobenzoic acid. This key intermediate is typically prepared from the readily available and inexpensive 4-aminobenzoic acid through a multi-step process involving protection, nitration, deprotection, and reduction.

Rationale for the Synthetic Route

The chosen synthetic pathway for 3,4-diaminobenzoic acid is dictated by the directing effects of the substituents on the benzene ring. The amino group of 4-aminobenzoic acid is a strong activating group and is ortho-, para-directing. To achieve nitration at the 3-position (ortho to the amino group), the highly activating nature of the amino group must be tempered, and the para-position must be blocked. This is achieved by acetylating the amino group, which converts it to a less activating acetamido group. The subsequent nitration then proceeds at the desired position. The nitro group is then reduced to an amino group to yield the final product.

Microwave-Assisted Synthesis of 3,4-Diaminobenzoic Acid

Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles[2][3]. The following protocol is an efficient, microwave-assisted method for the synthesis of 3,4-diaminobenzoic acid from 4-aminobenzoic acid[4].

Figure 2: Workflow for the synthesis of 3,4-diaminobenzoic acid.

Experimental Protocol:

Step 1: Synthesis of 4-Acetamidobenzoic Acid

-

In a 250 mL three-necked flask, add 13.7 g (0.1 mol) of 4-aminobenzoic acid and 50 mL of 2 mol/L sodium hydroxide solution.

-

Heat the mixture to boiling and add 12 mL (0.12 mol) of acetic anhydride with stirring.

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture, filter the precipitate, wash with cold water, and dry to obtain a white solid.

Step 2: Synthesis of 3-Nitro-4-acetamidobenzoic Acid

-

In a 125 mL three-necked flask, add 18.0 g (0.1 mol) of 4-acetamidobenzoic acid and 20 mL (0.2 mol) of acetic anhydride.

-

Cool the mixture in an ice bath and add 7 mL (0.1 mol) of concentrated nitric acid.

-

After the addition is complete, raise the temperature to room temperature and reflux under high-power microwave irradiation for 3 minutes[5].

-

Cool the reaction mixture and stir with ice water. Let it stand at room temperature for 1 hour.

-

Filter the precipitate, wash with distilled water, and dry. Recrystallize from isopropanol and water to obtain a yellowish-white solid.

Step 3: Synthesis of 4-Amino-3-nitrobenzoic Acid

-

In a 125 mL round-bottom flask, add 9.6 g (0.05 mol) of 3-nitro-4-acetamidobenzoic acid, 10 mL of 50% potassium hydroxide, and 13 mL of ethanol.

-

Reflux the mixture under microwave irradiation (800W) for 5 minutes[4].

-

Cool the reaction mixture and adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate and dry to obtain yellow needle-like crystals.

Step 4: Synthesis of 3,4-Diaminobenzoic Acid

-

In a 250 mL three-necked flask, add 9.1 g (0.05 mol) of 4-amino-3-nitrobenzoic acid and 100 mL of ethanol.

-

Dropwise add 60 mL of 9% ammonium sulfide solution under reflux conditions.

-

After the addition is complete, continue refluxing under microwave irradiation (800W) for 5 minutes[4][5].

-

Filter the hot solution and wash the residue with water until the pH is neutral.

-

Combine the filtrate and pour it into 45 g of ice water with rapid stirring.

-

Allow the crude product to precipitate. Dissolve the crude product in hydrochloric acid, cool, and filter.

-

Adjust the pH of the filtrate to 4 with ammonia water to precipitate the final product as a white solid.

-

Filter, dry, and obtain 3,4-diaminobenzoic acid.

| Step | Starting Material | Product | Reagents | Conditions | Yield (%) |

| 1 | 4-Aminobenzoic Acid | 4-Acetamidobenzoic Acid | Acetic Anhydride, NaOH | Reflux, 2h | 84[5] |

| 2 | 4-Acetamidobenzoic Acid | 3-Nitro-4-acetamidobenzoic Acid | Acetic Anhydride, Conc. HNO₃ | Microwave, 3 min | 85.3[5] |

| 3 | 3-Nitro-4-acetamidobenzoic Acid | 4-Amino-3-nitrobenzoic Acid | KOH, Ethanol | Microwave, 5 min | 93.1[4] |

| 4 | 4-Amino-3-nitrobenzoic Acid | 3,4-Diaminobenzoic Acid | (NH₄)₂S, Ethanol | Microwave, 5 min | 90.8[5] |

Phase 2: Synthesis and Reduction of Quinoxaline-6-carboxylic Acid

With the key precursor, 3,4-diaminobenzoic acid, in hand, the next phase involves the construction of the quinoxaline ring followed by its reduction to the tetrahydro-derivative.

The Hinsberg Quinoxaline Synthesis: A Classic Condensation

The formation of the quinoxaline ring is most classically achieved through the Hinsberg reaction, which involves the condensation of a 1,2-arylenediamine with a 1,2-dicarbonyl compound[6]. In this case, 3,4-diaminobenzoic acid is reacted with glyoxal. The reaction proceeds via a double condensation to form the dihydropyrazine ring, which then undergoes spontaneous oxidation to the aromatic quinoxaline.

Experimental Protocol: Synthesis of Quinoxaline-6-carboxylic Acid

-

To a solution of 3,4-diaminobenzoic acid (1.52 g, 10 mmol) in a suitable solvent such as a mixture of water and ethanol, add an equimolar amount of glyoxal (as a 40% aqueous solution).

-

The reaction can be catalyzed by a small amount of acid, or in some cases, can proceed under neutral conditions in high-temperature water[2][7].

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and allow the product to crystallize.

-

Filter the precipitate, wash with cold water, and dry to afford quinoxaline-6-carboxylic acid.

-

Note: The yield for this specific reaction can vary, but is generally good.

-

Characterization Data (for related quinoxaline derivatives):

-

Reduction of the Quinoxaline Ring: Accessing the Tetrahydro-Scaffold

The final step in the synthesis is the reduction of the aromatic quinoxaline ring to the desired 1,2,3,4-tetrahydroquinoxaline. This is most commonly achieved through catalytic hydrogenation.

Rationale for Catalyst Selection:

Several metal catalysts are effective for the hydrogenation of N-heterocycles, including palladium, platinum, and nickel.

-

Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for this transformation. It generally provides high yields and good selectivity for the reduction of the heterocyclic ring over other functional groups under mild conditions[9][10].

-

Platinum-based catalysts , such as platinum oxide (Adam's catalyst), are also very active but can sometimes lead to over-reduction of the aromatic system if not carefully controlled.

-

Nickel catalysts , such as Raney Nickel, are a more economical option but often require higher temperatures and pressures.

For the synthesis of this compound, Pd/C is the catalyst of choice due to its high activity, selectivity, and reliability under relatively mild conditions.

Figure 3: Catalytic hydrogenation of the quinoxaline ring.

Experimental Protocol: Synthesis of this compound

-

In a hydrogenation vessel, dissolve quinoxaline-6-carboxylic acid (1.74 g, 10 mmol) in a suitable solvent such as ethanol or methanol.

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 4-24 hours. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization Data (for related tetrahydroquinoxaline derivatives):

-

¹H NMR: The appearance of aliphatic proton signals for the CH₂ groups of the tetrahydro-ring (typically in the range of δ 3.0-4.5 ppm) and the disappearance of the quinoxaline C2 and C3 proton signals are indicative of successful reduction.

-

¹³C NMR: The appearance of aliphatic carbon signals for the CH₂ groups.

-

-

Conclusion

This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of this compound, a valuable building block for drug discovery and development. By providing a step-by-step guide for the synthesis of the key precursor, 3,4-diaminobenzoic acid, and its subsequent conversion through condensation and catalytic hydrogenation, this document serves as a practical resource for researchers in the field. The inclusion of the rationale behind experimental choices and comparative information on catalytic systems aims to empower scientists to not only replicate these methods but also to adapt and optimize them for their specific research needs. The methodologies presented herein, particularly the use of microwave-assisted synthesis, offer a modern and efficient approach to accessing this important heterocyclic scaffold.

References

- 1. [PDF] Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. | Semantic Scholar [semanticscholar.org]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. heteroletters.org [heteroletters.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quinoxaline-6-carboxylic acid | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid

Abstract

The 1,2,3,4-tetrahydroquinoxaline scaffold represents a "privileged" structure in modern medicinal chemistry, serving as the core of numerous biologically active compounds. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, engaging targets from central nervous system receptors to critical enzymes in cell proliferation. This guide focuses on a specific, yet under-characterized member of this family: this compound. Due to the limited direct research on this exact molecule, this document provides a comprehensive, technically-grounded framework for its mechanistic investigation. We will synthesize evidence from structurally related compounds to postulate the most probable mechanisms of action and provide detailed, field-proven experimental protocols for their validation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Versatility of the Tetrahydroquinoxaline Scaffold

The quinoxaline ring system, and its reduced form, tetrahydroquinoxaline, are bicyclic heteroaromatic structures that have garnered significant attention from the scientific community. This interest stems from their presence in various pharmacologically active agents with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The structural rigidity of the ring system, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups to interact with a multitude of biological targets.

This compound combines this privileged scaffold with a carboxylic acid moiety, a functional group frequently involved in critical binding interactions with biological receptors and enzyme active sites. This guide will explore the three most probable mechanisms of action for this compound based on robust evidence from analogous structures:

-

Glutamate Receptor Antagonism

-

Protein Kinase Inhibition

-

Tubulin Polymerization Inhibition

For each postulated mechanism, we will present a logical, step-by-step experimental workflow designed to provide definitive evidence, moving from initial binding or enzymatic assays to cell-based functional validation.

Postulated Mechanisms of Action

Glutamate Receptor Antagonism

The quinoxaline core is a cornerstone in the development of antagonists for ionotropic glutamate receptors, specifically the AMPA and NMDA receptors.[1][2] These receptors are crucial for fast excitatory neurotransmission in the central nervous system, and their overactivation is implicated in numerous neurological disorders, including epilepsy and ischemic stroke.[1] Many known quinoxaline-based antagonists, such as CNQX and DNQX, act as competitive antagonists at the glutamate or glycine binding sites on these receptors.[2][3] The presence of the carboxylic acid group on the this compound structure further supports this hypothesis, as acidic moieties are often key for interacting with the positively charged residues within the ligand-binding domains of these receptors.

Protein Kinase Inhibition

The quinoxaline scaffold is a common feature in a multitude of small-molecule protein kinase inhibitors.[4][5] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[4] Quinoxaline-based compounds have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Apoptosis signal-regulating kinase 1 (ASK1), and Glycogen synthase kinase-3β (GSK-3β).[6][7][8] The planar nature of the quinoxaline ring system allows it to fit into the ATP-binding pocket of kinases, a common strategy for inhibitor design.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, making them a key target for anticancer drugs. A recent study has demonstrated that N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives are potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9] These compounds bind to the colchicine binding site on β-tubulin, preventing microtubule formation.[9][10] Given the strong structural similarity, it is highly plausible that this compound itself, or its simple derivatives, could exhibit a similar mechanism of action.

Experimental Workflows for Mechanistic Validation

This section provides detailed protocols for testing each of the postulated mechanisms. The causality behind experimental choices is to progress from direct target engagement assays (e.g., binding, enzyme inhibition) to more complex cell-based functional assays that confirm the physiological consequence of this engagement.

Workflow for Investigating Glutamate Receptor Antagonism

This workflow aims to determine if the compound directly binds to and functionally inhibits NMDA or AMPA receptors.

References

- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro kinase assay [bio-protocol.org]

- 3. In vitro kinase assay [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Kinase Assays | Revvity [revvity.co.jp]

- 6. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05720H [pubs.rsc.org]

A Technical Guide to the Biological Activities of Novel Tetrahydroquinoxaline Derivatives

Abstract

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous biologically active compounds.[1] This technical guide provides an in-depth exploration of the diverse pharmacological activities exhibited by novel THQ derivatives. We will delve into the key synthetic strategies, mechanisms of action, and the therapeutic potential of these compounds across several critical areas, including oncology, infectious diseases, and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview but also detailed, field-proven experimental protocols for the biological evaluation of these promising molecules. Our focus is on the causality behind experimental design and the establishment of self-validating methodologies to ensure scientific integrity and reproducibility.

The Tetrahydroquinoxaline Scaffold: A Privileged Structure

The THQ core, a benzopyrazine derivative, is a versatile structural unit found in a wide array of pharmacologically significant molecules.[2] Its unique conformational flexibility and the presence of nitrogen heteroatoms allow for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological targets. This structural versatility has made THQ derivatives a focal point in the quest for novel therapeutic agents.[3]

Rationale for Synthesis and Derivatization

The development of novel THQ derivatives is often driven by established structure-activity relationships (SAR). For instance, substitutions on the benzene ring or the nitrogen atoms can significantly modulate the compound's interaction with biological targets.[4][5] Modern synthetic approaches, such as asymmetric hydrogenation catalyzed by iridium, rhodium, or ruthenium complexes, have enabled the highly enantioselective synthesis of chiral THQs.[1][6][7][8] This is critical, as different enantiomers of a chiral drug can exhibit vastly different biological activities and toxicological profiles.

Below is a generalized workflow for the synthesis of THQ derivatives, a common starting point for generating a library of novel compounds for biological screening.

Caption: Generalized workflow for the synthesis of novel THQ derivatives.

Diverse Biological Activities of Novel THQ Derivatives

The THQ scaffold has proven to be a fertile ground for the discovery of compounds with a wide spectrum of biological activities.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of THQ derivatives.[9][10][11] These compounds can induce cancer cell death and inhibit proliferation through various mechanisms.

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Certain THQ sulfonamide derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics, which is essential for mitosis.[4] This leads to cell cycle arrest in the G2/M phase and subsequent cell death.[4]

-

Induction of Apoptosis: Many THQ-based compounds trigger programmed cell death (apoptosis) in cancer cells.[10][12] This can be initiated through intrinsic (mitochondrial) or extrinsic pathways and is often associated with the generation of reactive oxygen species (ROS).[13][14]

-

Cell Cycle Arrest: By interfering with key cell cycle regulators, THQ derivatives can halt the proliferation of cancer cells at various checkpoints, such as G1/S or G2/M.[9][12]

-

Inhibition of Signaling Pathways: These compounds can modulate critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and NF-κB pathways.[11][13]

References

- 1. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Discovery of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Medicinal Chemistry of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic scaffold of significant interest in modern drug discovery. We will delve into its rational synthesis, structural characterization, and the foundational logic behind its application as a core moiety for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.

The Strategic Importance of the Tetrahydroquinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The partially saturated analog, 1,2,3,4-tetrahydroquinoxaline, retains this therapeutic potential while offering a more flexible, three-dimensional structure. This non-planar geometry can be crucial for achieving specific and high-affinity interactions with biological targets.

The introduction of a carboxylic acid group at the 6-position is a deliberate design choice. This functional group serves two primary purposes:

-

Pharmacokinetic Anchor: It can improve aqueous solubility and provides a point for salt formation, which are critical parameters for drug formulation and bioavailability.

-

Synthetic Handle: It acts as a versatile attachment point for a wide array of chemical moieties, enabling the creation of large compound libraries for structure-activity relationship (SAR) studies. A notable example is the development of N-substituted derivatives of 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid as potent tubulin polymerization inhibitors.[6][7]

Rational Synthesis and Discovery Pathway

The discovery of this specific scaffold is intrinsically linked to the synthetic methodologies developed for quinoxaline derivatives. The most common and robust approach involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][3] For the target molecule, a logical and efficient synthetic route begins with 3,4-diaminobenzoic acid.

The overall synthetic strategy can be visualized as a two-step process: initial cyclization to form the quinoxaline-2,3-dione ring, followed by reduction to the tetrahydroquinoxaline core.

Caption: General workflow for the synthesis of the target compound.

Detailed Synthetic Protocol

This protocol is a self-validating system, where successful isolation and characterization of the intermediate in Step 1 confirms the viability of the starting materials and conditions before proceeding to the final, resource-intensive reduction.

Part A: Synthesis of 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid (Intermediate)

-

Rationale: This step employs a classic acid-catalyzed condensation reaction. The use of diethyl oxalate provides the two carbonyl carbons required to form the pyrazine-dione ring. Ethanol is a suitable solvent due to the solubility of the reactants and its relatively high boiling point for reflux.

-

Procedure:

-

To a solution of 3,4-diaminobenzoic acid (15.2 g, 0.1 mol) in 250 mL of absolute ethanol, add diethyl oxalate (14.6 g, 0.1 mol).

-

Add 5 mL of concentrated hydrochloric acid dropwise as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration, wash with cold ethanol (2 x 30 mL), and then with diethyl ether (2 x 30 mL).

-

Dry the resulting solid under vacuum to yield the intermediate product, 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid.[8]

-

Part B: Reduction to this compound (Final Product)

-

Rationale: The amide and carboxylic acid functionalities of the intermediate are reduced to the corresponding amine and alcohol, respectively, using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

Procedure:

-

Carefully add Lithium Aluminum Hydride (8.0 g, 0.21 mol) to 300 mL of anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add the dried intermediate from Part A (10.3 g, 0.05 mol) portion-wise to the stirred LiAlH₄ suspension. Caution: Exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.

-

Cool the reaction back to 0°C and quench it by the sequential, dropwise addition of water (8 mL), 15% aqueous NaOH (8 mL), and then water again (24 mL).

-

Stir the resulting mixture for 1 hour until a granular white precipitate forms.

-

Filter off the solid aluminum salts and wash them thoroughly with THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for unambiguous structural validation.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | To determine the number and environment of protons. | Aromatic protons on the benzene ring (typically 3H, showing characteristic splitting patterns). Methylene protons (-CH₂-) of the tetrahydro ring (typically 4H, appearing as multiplets). Amine protons (-NH-) (2H, broad singlets, exchangeable with D₂O). Carboxylic acid proton (-COOH) (1H, very broad singlet, exchangeable).[9][10][11] |

| ¹³C NMR | To determine the number and type of carbon atoms. | Aromatic carbons (6C). Methylene carbons (2C). Carboxylic acid carbonyl carbon (1C, downfield shift). |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₁₀N₂O₂ (178.18 g/mol ). |

| Infrared (IR) Spectroscopy | To identify key functional groups. | Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). N-H stretching from the amines (~3300-3400 cm⁻¹). C=O stretching from the carboxylic acid (~1700 cm⁻¹). |

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The this compound core is a launchpad for creating derivatives with specific therapeutic actions. The rationale is to append various pharmacophores to the core structure (via the carboxylic acid or the nitrogen atoms) to achieve high-affinity binding to a desired biological target.

Caption: The central role of the core scaffold in developing diverse therapeutic agents.

Case Study: Development of Tubulin Polymerization Inhibitors

One of the most successful applications of this scaffold has been in the development of anticancer agents that target microtubule dynamics.

-

Mechanism: Microtubules are essential for cell division (mitosis). Inhibiting their polymerization or depolymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

-

SAR Insights: Studies have shown that attaching specific aryl groups to the nitrogen atoms of the tetrahydroquinoxaline ring can lead to potent inhibition of tubulin polymerization.[6][9] The carboxylic acid moiety is often esterified or converted to an amide to modulate pharmacokinetic properties and interaction with the target protein.[9]

Protocol: In Vitro Tubulin Polymerization Assay

-

Principle: This assay measures the increase in light absorbance or fluorescence as purified tubulin monomers polymerize into microtubules in the presence of GTP. An inhibitory compound will slow or prevent this increase.

-

Procedure:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Prepare a series of dilutions of the test compound (e.g., derivatives of this compound) in the same buffer. Include a positive control (e.g., colchicine) and a negative control (vehicle, e.g., DMSO).

-

In a 96-well plate, mix the tubulin solution with the compound dilutions.

-

Initiate polymerization by adding GTP to a final concentration of 1.0 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

-

Calculate the rate of polymerization for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%).

-

Conclusion

The discovery and development of this compound is not merely an exercise in synthetic chemistry but a strategic endeavor in medicinal chemistry. Its rational design, efficient synthesis, and versatile chemical nature make it an exceptionally valuable scaffold. By providing a stable, three-dimensional core with a reactive handle, it enables the systematic exploration of chemical space to develop next-generation therapeutics targeting a range of diseases, from cancer to neurological disorders. The continued investigation of this and related scaffolds promises to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mtieat.org [mtieat.org]

- 8. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | C9H6N2O4 | CID 84211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]

- 11. 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID(46185-24-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The quinoxaline ring system is a prominent heterocyclic scaffold recognized for its broad spectrum of pharmacological activities.[1][2] This guide focuses on a key derivative, 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid, a versatile building block in medicinal chemistry. Its unique structural features—a fused aromatic and saturated heterocyclic ring system combined with a reactive carboxylic acid handle—make it an ideal starting point for developing novel therapeutics. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis strategies, and its established role as a scaffold for potent biological agents, particularly in oncology. We will delve into the rationale behind its synthetic pathways and explore the mechanism of action for its most promising derivatives, offering researchers and drug development professionals a foundational understanding of its potential.

Introduction: The Quinoxaline Core in Medicinal Chemistry

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are present in a variety of synthetic compounds possessing significant physicochemical and pharmacological properties.[1] The tetrahydroquinoxaline moiety, specifically, represents a partially saturated analog that provides a three-dimensional geometry, a feature highly sought after in modern drug design to improve target binding specificity and pharmacokinetic properties. This compound serves as a crucial intermediate, enabling chemists to introduce diverse functional groups through its amine and carboxylic acid functionalities to explore structure-activity relationships (SAR) and optimize lead compounds.[3]

Chemical Structure and Physicochemical Properties

The foundational structure consists of a benzene ring fused to a piperazine ring, with a carboxylic acid group at the 6-position of the bicyclic system. This arrangement provides a rigid core with functional groups oriented in specific vectors for molecular recognition at biological targets.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for a closely related analog, 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid, as comprehensive data for the parent compound is sparse. These values provide a useful baseline for understanding its general characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₄ | [4][5] |

| Molecular Weight | 206.15 g/mol | [4][5] |

| IUPAC Name | 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid | [4] |

| CAS Number | 14121-55-2 | [4][5] |

| LogP | 0.206 | [5] |

| SMILES | C1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2 | [4] |

Synthesis and Derivatization Strategies

The synthesis of the tetrahydroquinoxaline core typically involves a multi-step sequence starting from substituted nitroaromatics. The general strategy involves the formation of an o-phenylenediamine derivative followed by cyclization.

Rationale Behind the Synthetic Approach

The causality of the synthetic workflow is rooted in fundamental organic chemistry principles. The initial step often involves nucleophilic aromatic substitution to install an amine, followed by the reduction of two nitro groups to form the critical diamine intermediate. This diamine is then poised for cyclization with a two-carbon electrophile (like oxalic acid or its derivatives) to form the heterocyclic ring. Subsequent reduction of the resulting quinoxaline-dione yields the desired tetrahydroquinoxaline scaffold. This staged approach allows for precise control over the substitution pattern on the aromatic ring.

Representative Synthetic Workflow

The following diagram illustrates a common pathway for synthesizing the core structure, based on methodologies reported for its derivatives.[6]

Caption: Generalized synthetic workflow for the tetrahydroquinoxaline-6-carboxylate core.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example for the synthesis of a methyl ester precursor to the target carboxylic acid, adapted from literature procedures for N-benzylated analogs.[6]

-

Step 1: Synthesis of Methyl 3-(benzylamino)-4-nitrobenzoate

-

To a solution of methyl 3-fluoro-4-nitrobenzoate (starting material) in ethanol, add benzylamine and a non-nucleophilic base such as triethylamine (TEA).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: This is a nucleophilic aromatic substitution (SNAAr) where the amine displaces the fluorine, which is activated by the electron-withdrawing nitro group.

-

Cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography to yield the product.

-

-

Step 2: Synthesis of Methyl 4-amino-3-(benzylamino)benzoate

-

Dissolve the product from Step 1 in methanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).

-

Rationale: Catalytic hydrogenation is a standard, clean method for the reduction of aromatic nitro groups to anilines.

-

Stir vigorously until TLC indicates complete conversion. Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to obtain the diamine.

-

-

Step 3: Synthesis of Methyl 4-benzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

-

Dissolve the diamine from Step 2 in a suitable solvent like ethanol.

-

Add diethyl oxalate and heat the mixture to reflux.

-

Rationale: This is a condensation reaction where the two amine groups of the o-phenylenediamine react with the two electrophilic carbonyls of the oxalate to form the six-membered heterocyclic ring.

-

Upon completion, cool the reaction to allow the product to precipitate. Collect the solid by filtration.[6]

-

-

Step 4: Synthesis of Methyl 4-benzyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

-

Suspend the dione from Step 3 in an anhydrous solvent like tetrahydrofuran (THF).

-

Carefully add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0°C.

-

Rationale: LiAlH₄ is a powerful hydride donor capable of reducing the amide carbonyls of the quinoxaline-dione to methylenes, thus forming the saturated tetrahydroquinoxaline ring.

-

Allow the reaction to warm to room temperature and stir until complete. Quench the reaction carefully with water and sodium hydroxide, filter the aluminum salts, and purify the crude product.[6]

-

-

Step 5: Hydrolysis to this compound

-

The final step (not detailed in the cited derivative synthesis) would involve the hydrolysis of the methyl ester using aqueous base (e.g., NaOH or LiOH) followed by acidic workup to yield the target carboxylic acid.

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for generating libraries of compounds for screening. Its primary utility has been demonstrated in the development of anticancer agents.

-

Tubulin Polymerization Inhibitors: Numerous derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization.[7] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is critical for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] The carboxylic acid moiety provides a convenient point for derivatization to explore the SAR of the colchicine binding pocket.

-

Kinase Inhibitors: The quinoxaline scaffold is also used in the design of kinase inhibitors.[3] The nitrogen atoms in the ring can act as hydrogen bond acceptors, mimicking the hinge-binding motifs of many known kinase inhibitors.

-

Antimicrobial Agents: The structural framework is being explored for the development of novel antimicrobial agents, leveraging its ability to be functionalized to interact with various bacterial targets.[3]

Biological Activity and Mechanism of Action

The most well-documented biological activity for derivatives of this scaffold is their role as antimitotic agents.

Mechanism as Tubulin Polymerization Inhibitors

-

Binding: The small molecule inhibitor enters the cell and binds to the colchicine binding site on the β-tubulin subunit.[7]

-

Inhibition of Polymerization: This binding event introduces a conformational change that prevents the tubulin heterodimers from polymerizing into microtubules.[7]

-

Microtubule Disruption: The dynamic instability of microtubules is disrupted, leading to a net depolymerization. This is catastrophic for the cell, as microtubules are essential for the formation of the mitotic spindle.

-

Cell Cycle Arrest: Without a functional mitotic spindle, the cell cannot properly segregate its chromosomes and is arrested at the G2/M checkpoint of the cell cycle.[7]

-

Apoptosis: Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: Mechanism of action for tetrahydroquinoxaline-based tubulin inhibitors.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the successful formation of the heterocyclic ring and the presence of substituents.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical reverse-phase method can be employed for analysis.

Sample HPLC Method

A general reverse-phase HPLC method for analyzing compounds of this class has been described.[5]

-

Column: C18 reverse-phase column (e.g., Newcrom R1).

-

Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).

-

Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm).

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[5]

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensionality, and functional handles for synthetic modification. Its demonstrated success as a core for potent tubulin polymerization inhibitors highlights its potential in oncology drug discovery. The synthetic accessibility and the clear, druggable mechanism of action of its derivatives make this an attractive starting point for further research and development. Future work will likely focus on expanding the derivatization to target other disease areas and on optimizing the pharmacokinetic and safety profiles of lead candidates.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. 1,2,3,4-TETRAHYDRO-QUINOXALINE-6-CARBOXYLIC ACID [myskinrecipes.com]

- 4. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | C9H6N2O4 | CID 84211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | SIELC Technologies [sielc.com]

- 6. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of Tetrahydroquinoxalines: A Technical Guide to Potential Molecular Targets

For Immediate Release

[City, State] – January 2, 2026 – Often overshadowed by their more extensively studied chemical cousins, tetrahydroquinoxaline (THQ) compounds are emerging from the shadows as a versatile and potent scaffold in modern drug discovery. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core therapeutic targets of THQ derivatives, synthesizing technical data with field-proven insights to illuminate new avenues for therapeutic intervention.

Introduction: The Rising Profile of a Privileged Scaffold

Tetrahydroquinoxalines, a class of nitrogen-containing heterocyclic compounds, possess a unique three-dimensional structure that allows for diverse chemical modifications. This structural versatility translates into a wide range of biological activities, positioning THQs as promising candidates for the development of novel therapeutics against a spectrum of diseases. Their inherent bioactivity and amenability to synthetic manipulation have made them a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets with high specificity and affinity. This guide will delve into the most promising of these targets, providing the foundational knowledge necessary to accelerate the journey of THQ compounds from the laboratory to the clinic.

Anticancer Activity: Disrupting the Cellular Machinery of Malignancy

The fight against cancer remains a primary focus of biomedical research, and tetrahydroquinoxaline derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[1]

Targeting Microtubule Dynamics: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their disruption is a clinically validated strategy for cancer therapy.

Mechanism of Action: Certain tetrahydroquinoxaline sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2] A notable example is compound I-7, which has shown strong inhibitory activity against the HT-29 human colon cancer cell line.[2] Molecular docking studies have confirmed that these derivatives occupy a hydrophobic pocket at the interface of α and β tubulin.[2]

Featured Compound Data: Tetrahydroquinoxaline Sulfonamides as Tubulin Polymerization Inhibitors

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| I-7 | HT-29 | Not specified, but potent | Inhibition of tubulin polymerization, G2/M cell cycle arrest | [2] |

| 4a (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline) | Multiple | 0.016-0.020 | Inhibition of tubulin polymerization at the colchicine site | [3] |

Experimental Workflow: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to screen for compounds that inhibit tubulin polymerization.

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Detailed Protocol: Tubulin Polymerization Assay

-

Reagent Preparation:

-

Prepare a stock solution of purified tubulin (e.g., from bovine brain) at a concentration of 10 mg/mL in G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP).

-

Prepare serial dilutions of the tetrahydroquinoxaline test compounds and control compounds (e.g., nocodazole as a positive inhibitor, paclitaxel as a positive stabilizer, and DMSO as a vehicle control) in G-PEM buffer.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add 5 µL of the test compound dilutions or controls to the respective wells.

-

Prepare a reaction mixture containing G-PEM buffer, 1 mM GTP, and a fluorescent reporter dye that binds to polymerized microtubules.

-

Initiate the polymerization by adding 45 µL of the tubulin stock solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time to generate polymerization curves.

-

Determine the initial rate of polymerization (Vmax) and the maximum level of polymerization (Fmax) for each condition.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Targeting Angiogenesis: Inhibition of VEGFR-2

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.

Mechanism of Action: Several quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[4][5][6][7][8] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation and migration.[7] For instance, certain triazolo[4,3-a]quinoxaline derivatives have shown impressive VEGFR-2 inhibitory activity with IC50 values in the nanomolar range, comparable to the approved drug sorafenib.[4]

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by tetrahydroquinoxaline compounds.

Neurodegenerative Diseases: A Beacon of Hope for Brain Health

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing global health challenge. Tetrahydroquinoxaline and its analogs are showing promise in targeting key pathological mechanisms in these disorders.

Alzheimer's Disease: Tackling the Cholinergic Deficit

A well-established feature of Alzheimer's disease is the decline in the levels of the neurotransmitter acetylcholine. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy.

Mechanism of Action: Several tetrahydroquinoline and quinoxaline derivatives have been designed and synthesized as cholinesterase inhibitors.[9][10] These compounds can bind to the active site of AChE and BChE, preventing the hydrolysis of acetylcholine and thereby increasing its availability in the synaptic cleft. This can lead to improved cognitive function in patients with early-stage Alzheimer's.[10] Some tacrine-tetrahydroquinoline heterodimers have demonstrated particularly potent and selective inhibition of AChE.[10]

Parkinson's Disease: Protecting Dopaminergic Neurons

Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the brain. The neuroprotective effects of certain tetrahydroquinoline derivatives are being actively investigated.

Mechanism of Action: Some tetrahydroquinoline derivatives have shown the ability to protect dopaminergic neurons from cell death.[11][12] One potential mechanism is through the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of dopamine.[13] By inhibiting MAO, these compounds can increase dopamine levels and also reduce the production of neurotoxic byproducts. Additionally, some derivatives exhibit antioxidant properties, which can help to mitigate the oxidative stress that is a key contributor to neuronal damage in Parkinson's disease.[14]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Prepare Reagents:

-

Phosphate buffer (pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

Test compound solutions at various concentrations.

-

AChE or BChE enzyme solution.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or control.

-

Add the enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution.

-

-

Data Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each well.

-

Determine the percentage of enzyme inhibition for each compound concentration.

-

Calculate the IC50 value.

-

Metabolic Disorders: A New Player in Diabetes Management

The global prevalence of type 2 diabetes is a major health concern. Tetrahydroquinoxaline derivatives have emerged as promising inhibitors of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.

Mechanism of Action: DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release. Tetrahydroquinoxaline-6-sulfonamide derivatives have been shown to be potent and selective inhibitors of DPP-4.[15][16] By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP, leading to improved glycemic control.[15]

Signaling Pathway: DPP-4 Inhibition

Caption: Mechanism of action of tetrahydroquinoxaline-based DPP-4 inhibitors.

Broader Therapeutic Horizons: ASK1 Inhibition and Antimicrobial Activity

The therapeutic potential of tetrahydroquinoxalines extends beyond the aforementioned areas, with promising activity against other key molecular targets.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition

ASK1 is a kinase that plays a central role in stress-induced apoptosis and inflammation. Its inhibition is a potential therapeutic strategy for a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and non-alcoholic steatohepatitis (NASH). Quinoxaline derivatives have been identified as effective small-molecule inhibitors of ASK1, with some compounds demonstrating IC50 values in the nanomolar range.[17][18]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Quinoxaline derivatives have been synthesized and evaluated for their activity against a variety of pathogenic bacteria and fungi.[19][20][21][22][23] These compounds represent a promising scaffold for the development of new anti-infective therapies.

Conclusion and Future Directions

The tetrahydroquinoxaline scaffold has unequivocally demonstrated its value in medicinal chemistry, offering a gateway to a diverse array of therapeutic targets. The evidence presented in this guide underscores the significant potential of THQ derivatives in the fields of oncology, neurodegeneration, metabolic disorders, and infectious diseases. Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies, as well as on elucidating their detailed mechanisms of action and in vivo efficacy. The continued exploration of this privileged scaffold holds the promise of delivering a new generation of innovative and effective medicines to address unmet medical needs.

References

- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06799K [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Technical Guide to the Preliminary Screening of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid Derivatives

Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its structural rigidity, combined with the presence of nitrogen heteroatoms, allows for diverse functionalization and three-dimensional arrangements that can lead to potent and selective interactions with various biological targets. This guide provides an in-depth technical overview of the preliminary screening of derivatives of 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a promising class of compounds with demonstrated potential in oncology.[3]

This document is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive framework for the synthesis, initial biological evaluation, and early-stage characterization of this important class of molecules. The methodologies described herein are designed to be a self-validating system, ensuring the generation of robust and reproducible data to guide hit-to-lead optimization efforts.[4][5]

Synthesis of this compound Derivatives

A robust and versatile synthetic strategy is paramount for generating a library of this compound derivatives for screening. The following is a representative synthetic scheme, with the understanding that variations in starting materials and reaction conditions can be employed to achieve structural diversity.

A general synthetic route may commence with the reductive amination of a suitably substituted aniline with a protected amino acid, followed by cyclization to form the tetrahydroquinoxaline core. Subsequent deprotection and functionalization of the carboxylic acid and/or the nitrogen atoms of the heterocyclic ring allow for the generation of a diverse library of analogs.

Experimental Protocol: Synthesis of a Representative N-Substituted 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivative

This protocol is adapted from a known procedure for the synthesis of tubulin polymerization inhibitors.[3]

Step 1: Synthesis of 3-amino-4-(benzylamino)benzoic acid

-

To a solution of 3-amino-4-fluorobenzoic acid in a suitable solvent (e.g., DMSO), add benzylamine and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-amino-4-(benzylamino)benzoic acid.

Step 2: Synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

-

Suspend 3-amino-4-(benzylamino)benzoic acid in a suitable solvent (e.g., ethanol).

-

Add an α-keto acid (e.g., glyoxylic acid) and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction mixture at room temperature for several hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivative.

Preliminary Screening Cascade